N-(tert-Butoxycarbonyl)glycylglycyl-L-phenylalanine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

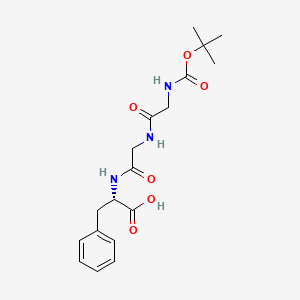

“N-(tert-Butoxycarbonyl)glycylglycyl-L-phenylalanine” is a compound that involves the tert-butyloxycarbonyl (Boc) protecting group . The Boc group is a protecting group used in organic synthesis, particularly for amines . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Synthesis Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The synthesis of this compound involves the reaction of L-phenylalanine methylester with triethylamine and Boc anhydride in methanol .Molecular Structure Analysis

The molecular formula of “this compound” is C14H19NO4 . The Boc group is a protecting group used in organic synthesis, particularly for amines . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Chemical Reactions Analysis

The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical and Chemical Properties Analysis

The heat capacities of this compound were measured by means of a fully automated adiabatic calorimeter over the temperature range from 78 to 350 K . The thermodynamic functions, H T − H 298.15K and S T − S 298.15K, were derived from the heat capacity data .作用機序

Safety and Hazards

将来の方向性

The Boc group is a classical masking functionality employed in organic synthesis for the protection of amino groups . It is preferred in amino protection because of its stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis . Future research could focus on developing more efficient methods for the addition and removal of the Boc group, as well as exploring its use in the synthesis of other complex organic compounds.

特性

CAS番号 |

39621-73-3 |

|---|---|

分子式 |

C18H25N3O6 |

分子量 |

379.4 g/mol |

IUPAC名 |

(2S)-2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C18H25N3O6/c1-18(2,3)27-17(26)20-10-14(22)19-11-15(23)21-13(16(24)25)9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,19,22)(H,20,26)(H,21,23)(H,24,25)/t13-/m0/s1 |

InChIキー |

ZNKXERAHRITSBL-ZDUSSCGKSA-N |

異性体SMILES |

CC(C)(C)OC(=O)NCC(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O |

正規SMILES |

CC(C)(C)OC(=O)NCC(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-({[tert-butyl(dimethyl)silyl]oxy}methyl)dihydro-2(3H)-furanone](/img/structure/B8576013.png)